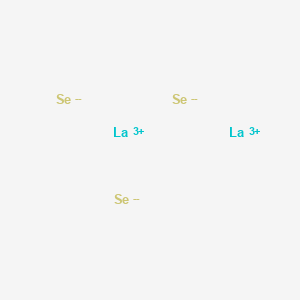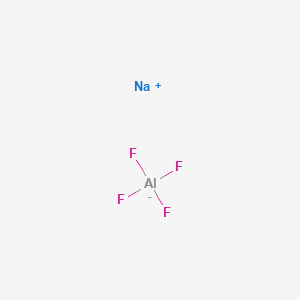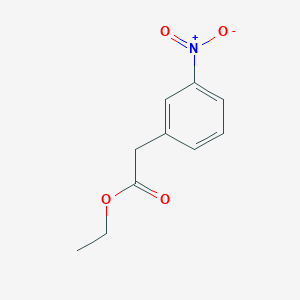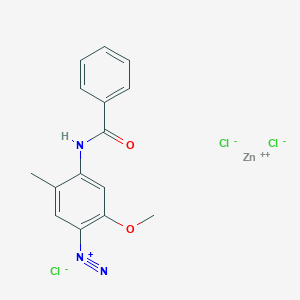
Cesium-134
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium-134 is a radioactive isotope of cesium with a half-life of 2.06 years. It is a byproduct of nuclear fission and is commonly produced in nuclear reactors. Cesium-134 has a number of scientific research applications, including its use as a tracer in environmental studies and its potential use in cancer treatment.
Mecanismo De Acción
Cesium-134 works by emitting ionizing radiation, which can damage or destroy cells. This makes it effective in cancer treatment, as it can target and destroy cancer cells.
Efectos Bioquímicos Y Fisiológicos
Cesium-134 can have a number of biochemical and physiological effects on the body. Because it emits ionizing radiation, it can damage or destroy cells. This can lead to a number of health effects, including radiation sickness, cancer, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cesium-134 has a number of advantages and limitations for lab experiments. One advantage is that it is a radioactive tracer, which can be used to study the movement of materials in the environment. However, its short half-life makes it difficult to use in long-term studies.
List of
Direcciones Futuras
There are a number of future directions for research on cesium-134. One area of research is the potential use of cesium-134 in cancer treatment. More research is needed to determine the safety and efficacy of this approach.
Another area of research is the use of cesium-134 as a tracer in environmental studies. This can help scientists better understand the impact of nuclear accidents and other events on the environment.
Overall, cesium-134 has a number of scientific research applications, and more research is needed to fully understand its potential uses and limitations.
Métodos De Síntesis
Cesium-134 is typically produced through the nuclear fission of uranium or plutonium. It can also be produced through the neutron activation of stable cesium-133.
Aplicaciones Científicas De Investigación
Cesium-134 has a number of scientific research applications, including its use as a tracer in environmental studies. Because cesium-134 is a byproduct of nuclear fission, it can be used to trace the movement of radioactive materials in the environment. This can help scientists better understand the impact of nuclear accidents and other events on the environment.
Cesium-134 also has potential applications in cancer treatment. Because it is a radioactive isotope, it can be used to target and destroy cancer cells. However, more research is needed to determine the safety and efficacy of cesium-134 in cancer treatment.
Propiedades
Número CAS |
13967-70-9 |
|---|---|
Nombre del producto |
Cesium-134 |
Fórmula molecular |
Cs |
Peso molecular |
133.906719 g/mol |
Nombre IUPAC |
cesium-134 |
InChI |
InChI=1S/Cs/i1+1 |
Clave InChI |
TVFDJXOCXUVLDH-OUBTZVSYSA-N |
SMILES isomérico |
[134Cs] |
SMILES |
[Cs] |
SMILES canónico |
[Cs] |
Sinónimos |
134Cs radioisotope Caesium-134 Cesium-134 Cs-134 radioisotope |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)

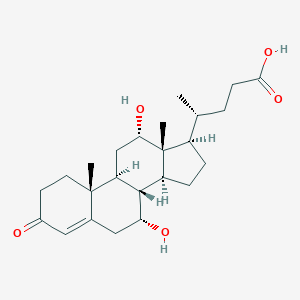
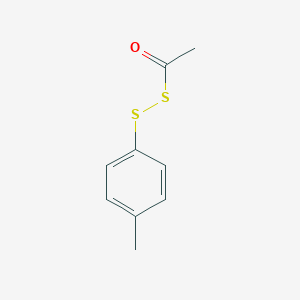
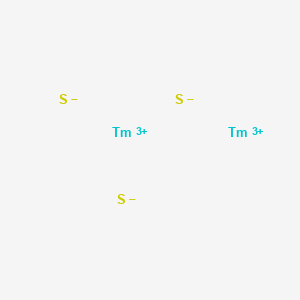
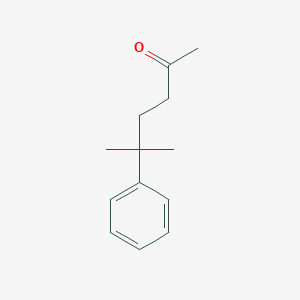
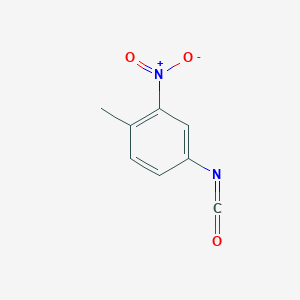
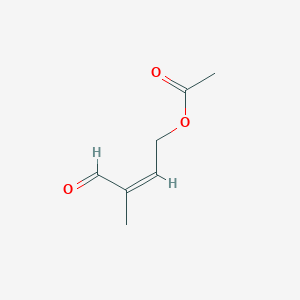

![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)
